N-(1-Cyanocyclopentyl)-2-(furan-3-YL)-1,3-thiazole-4-carboxamide
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Overview
Description
N-(1-Cyanocyclopentyl)-2-(furan-3-YL)-1,3-thiazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a cyanocyclopentyl ring, a furan ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocyclopentyl)-2-(furan-3-YL)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 1,4-dicarbonyl compound.
Attachment of the Cyanocyclopentyl Group: The cyanocyclopentyl group can be introduced through a nucleophilic substitution reaction using a cyanide source and a cyclopentyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-Cyanocyclopentyl)-2-(furan-3-YL)-1,3-thiazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Primary amines and other reduced derivatives.
Substitution: Halogenated thiazoles and other substituted derivatives.
Scientific Research Applications
N-(1-Cyanocyclopentyl)-2-(furan-3-YL)-1,3-thiazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1-Cyanocyclopentyl)-2-(furan-3-YL)-1,3-thiazole-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups allow it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclopentyl)-2-(furan-2-YL)-1,3-thiazole-4-carboxamide: Similar structure but with a different position of the furan ring.
N-(1-Cyanocyclopentyl)-2-(thiophen-3-YL)-1,3-thiazole-4-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.
Uniqueness
N-(1-Cyanocyclopentyl)-2-(furan-3-YL)-1,3-thiazole-4-carboxamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(furan-3-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c15-9-14(4-1-2-5-14)17-12(18)11-8-20-13(16-11)10-3-6-19-7-10/h3,6-8H,1-2,4-5H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUQOPHZRQZTRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CSC(=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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